![molecular formula C20H15ClN4O3S3 B2805888 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 1040653-18-6](/img/no-structure.png)
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H15ClN4O3S3 and its molecular weight is 491. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
One significant area of study is the synthesis of novel derivatives containing the thiazolo[4,5-d]pyrimidine moiety and their evaluation for antitumor activity. For example, research by Hafez and El-Gazzar (2017) focused on synthesizing a series of compounds with variations of the thiazolo[4,5-d]pyrimidine structure. Their work demonstrated that these compounds exhibited potent anticancer activity against various human cancer cell lines, suggesting the potential of such derivatives in cancer treatment. This highlights the compound's role in the development of new antitumor agents (Hafez & El-Gazzar, 2017).
Antimicrobial and Anti-Inflammatory Applications
Research on derivatives of the compound has also shown promising antimicrobial and anti-inflammatory properties. A study by Abu‐Hashem et al. (2020) synthesized novel derivatives and tested them as cyclooxygenase inhibitors, displaying significant analgesic and anti-inflammatory activities. This research indicates the compound's derivatives could serve as a foundation for developing new anti-inflammatory and analgesic agents, showcasing the versatility of the thiazolo[4,5-d]pyrimidine scaffold in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Role in Synthesis of Antimicrobial Agents
Further, El Azab and Abdel-Hafez (2015) explored the microwave-assisted synthesis of novel thiazolidinone derivatives containing the thieno[d]pyrimidine-4-one moiety as potential antimicrobial agents. Their findings underscore the potential of such compounds in creating new antimicrobials, suggesting another area of application for derivatives of the compound (El Azab & Abdel-Hafez, 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thiazole ring, followed by the addition of the chlorophenyl and methoxyphenyl groups, and finally the addition of the acetamide group.", "Starting Materials": [ "2-amino-4-chlorophenol", "2-methoxybenzaldehyde", "thiourea", "ethyl acetoacetate", "sodium ethoxide", "sodium hydroxide", "acetic anhydride", "N,N-dimethylformamide", "acetyl chloride", "N-(2-methoxyphenyl)acetamide" ], "Reaction": [ "Synthesis of the thiazole ring: 2-amino-4-chlorophenol is reacted with ethyl acetoacetate and sodium ethoxide to form 4-chloro-2-(ethoxycarbonyl)phenylhydrazine. This is then reacted with thiourea in the presence of sodium hydroxide to form 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid.", "Addition of the chlorophenyl group: The thiazole ring is reacted with 2-bromo-4-chlorobenzaldehyde in the presence of potassium carbonate to form 2-(3-(4-chlorophenyl)-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid.", "Addition of the methoxyphenyl group: The above compound is then reacted with 2-methoxybenzaldehyde in the presence of acetic anhydride and N,N-dimethylformamide to form 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide." ] } | |
Numéro CAS |
1040653-18-6 |
Formule moléculaire |
C20H15ClN4O3S3 |
Poids moléculaire |
491 |
Nom IUPAC |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H15ClN4O3S3/c1-28-14-5-3-2-4-13(14)22-15(26)10-30-19-23-17-16(18(27)24-19)31-20(29)25(17)12-8-6-11(21)7-9-12/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27) |
Clé InChI |
SCGOZFUIHYCDPE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



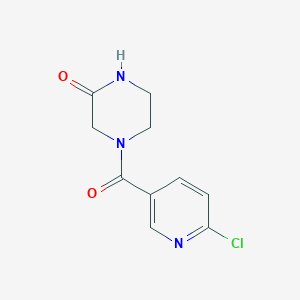
![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide](/img/structure/B2805807.png)
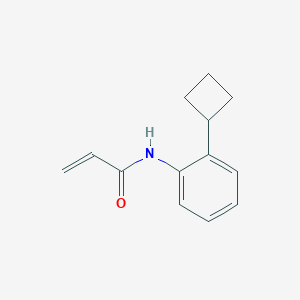
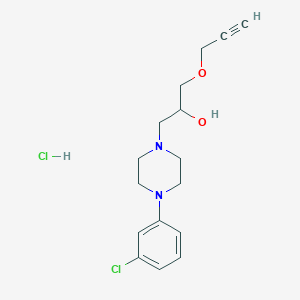
![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2805813.png)
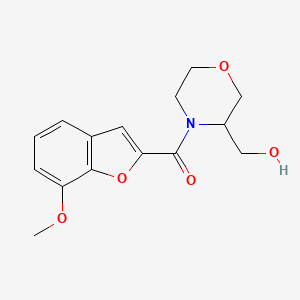
![5-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2805817.png)
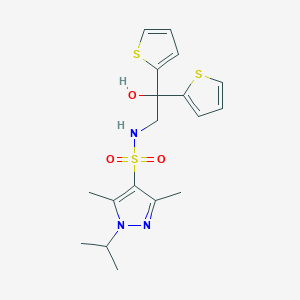
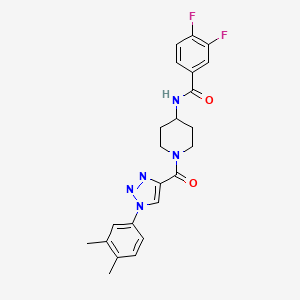


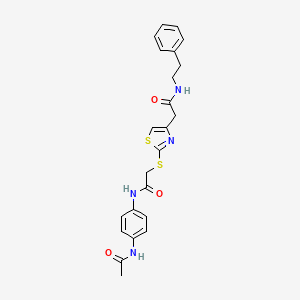
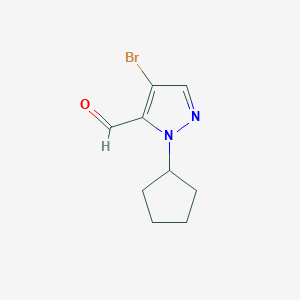
![4-acetamido-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2805828.png)